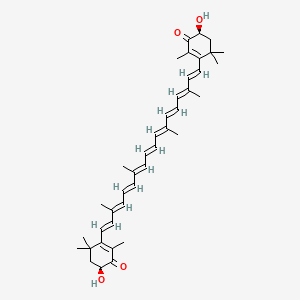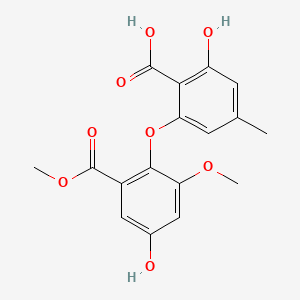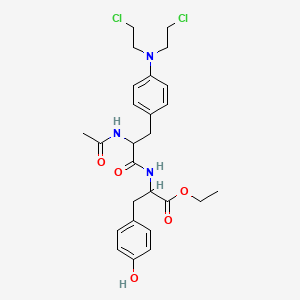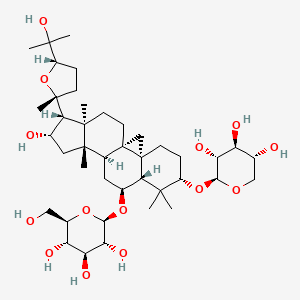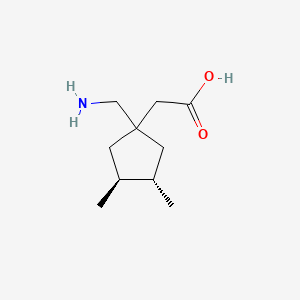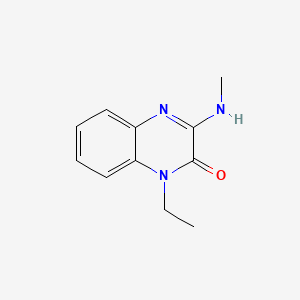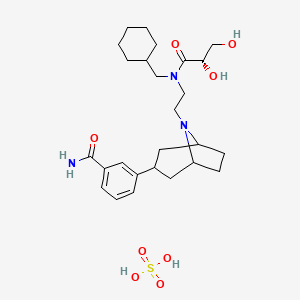
Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axelopran sulfate is used in Oral Therapies for Opioid-induced Bowel Dysfunction in Patients with Chronic Noncancer Pain.
Applications De Recherche Scientifique
Pharmacological Properties and Clinical Use
The compound Metoclopramide, a benzamide derivative, exhibits significant influence on the motility of the gastrointestinal tract. It shows improved resting tone of the esophageal sphincter, stomach tone and peristalsis, and accelerated gastric emptying, among other effects. The drug is used in various clinical applications, including facilitating certain diagnostic procedures in gastroenterology, treating vomiting and gastro-intestinal disorders, and promoting gastric emptying prior to anesthesia. Notably, Metoclopramide's accelerated gastric emptying also influences the absorption of other drugs like salicylate, paracetamol, and levodopa. Despite its benefits, the use of Metoclopramide needs careful monitoring due to possible side effects, particularly extrapyramidal reactions (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Emerging Psychoactive Substances
Benzamide derivatives, specifically N-substituted benzamides and acetamides, are also recognized in the study of novel synthetic opioid receptor agonists. These compounds, developed in the 1970s and 1980s, have shown significant impact on drug markets due to their psychoactive properties. The compound U-47700 is highlighted as one of the most significant, reported to provide short-lasting euphoric effects. The study emphasizes the importance of international early warning systems in tracking these substances due to their potential misuse and the health risks associated with their consumption (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Antioxidant Capacity Reaction Pathways
The benzamide derivative is discussed in the context of ABTS radical cation-based assays, which are prevalent in determining antioxidant capacity. The review addresses the reaction pathways in the ABTS/potassium persulfate decolorization assay, highlighting the potential coupling reaction of certain antioxidants with ABTS•+, which contributes to total antioxidant capacity. This study provides insights into the specific reactions, like coupling, which might bias comparisons between antioxidants but still recognizes the relevance of ABTS-based assays in monitoring changes in antioxidant systems during storage and processing (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Role in Antimicrobial and Antiviral Activities
Benzothiazole moieties and their derivatives, which include benzamide derivatives, have shown substantial antimicrobial and antiviral properties. These compounds are being studied for their potential in addressing the rise of multi-drug resistant pathogens and global health crises like the Covid-19 pandemic. The mini-review highlights the importance of careful pharmaceutical studies to ensure the safety and efficacy of these bioactive synthesized molecules as potential antimicrobial or antiviral drugs in the future (Elamin, Salman Abd Elaziz, & Abdallah, 2020).
Propriétés
Numéro CAS |
949904-50-1 |
|---|---|
Nom du produit |
Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1) |
Formule moléculaire |
C26H41N3O8S |
Poids moléculaire |
555.7 g/mol |
Nom IUPAC |
3-[8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide;sulfuric acid |
InChI |
InChI=1S/C26H39N3O4.H2O4S/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18;1-5(2,3)4/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32);(H2,1,2,3,4)/t21?,22?,23?,24-;/m0./s1 |
Clé InChI |
QNFFAKFVKCGLPK-LYMPHXRUSA-N |
SMILES isomérique |
C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)[C@H](CO)O.OS(=O)(=O)O |
SMILES |
C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O.OS(=O)(=O)O |
SMILES canonique |
C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O.OS(=O)(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Axelopran sulfate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



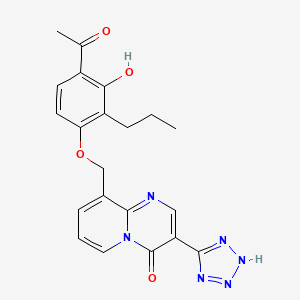
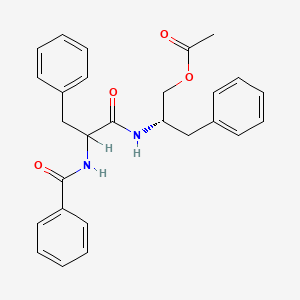
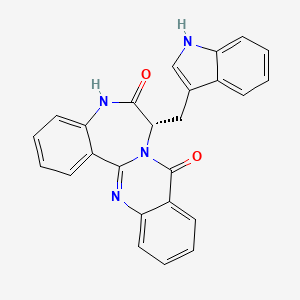
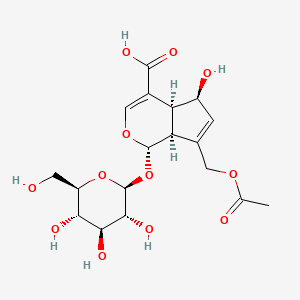
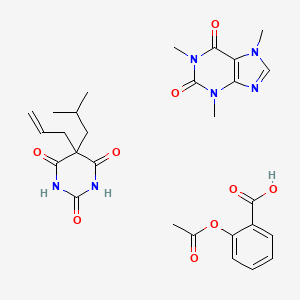
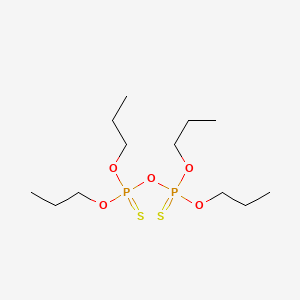
![16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665796.png)
![16-(4-Aminobutyl)-22-benzyl-13-(1-hydroxyethyl)-N-(2-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665797.png)
